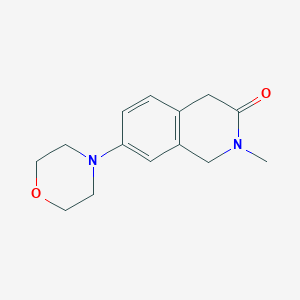
7-Benzoylindolizine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzoylindolizine-3-carbonitrile est un composé hétérocyclique contenant de l'azote qui appartient à la famille des indolizines. Les indolizines sont connues pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure de this compound comprend un groupe benzoyle attaché au noyau indolizine, qui est en outre substitué par un groupe cyano en position 3. Cette structure unique confère au composé des propriétés chimiques et biologiques spécifiques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de 7-Benzoylindolizine-3-carbonitrile implique généralement une réaction en tandem à partir de dérivés du pyrrole. Une méthode courante comprend la réaction de 4-bromobut-2-enenitrile avec du pyrrole-2-carboxaldéhyde dans des conditions douces. La réaction est effectuée en présence d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF) à des températures élevées (environ 70°C) pendant plusieurs heures .
Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs à écoulement continu et la garantie de la disponibilité de matières premières de haute pureté afin d'obtenir des rendements et une qualité de produit constants.
Analyse Des Réactions Chimiques
Types de Réactions : 7-Benzoylindolizine-3-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution électrophile et nucléophile sont possibles en raison de la présence des groupes benzoyle et cyano.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation à l'aide de brome ou de chloruration à l'aide de chlorure de thionyle.
Principaux Produits Formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés.
4. Applications de la Recherche Scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquêté pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
5. Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique en se liant au site actif des enzymes, bloquant ainsi leur activité. Il peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires. La présence du groupe cyano améliore son affinité de liaison à certaines cibles biologiques, contribuant à son activité biologique .
Composés Similaires :
Acide indole-3-acétique : Une hormone végétale ayant une structure indole similaire.
Indolizine-1-carbonitrile : Un autre dérivé indolizine avec un groupe cyano à une position différente.
Indole-2-carboxaldéhyde : Un dérivé indole avec un groupe formyle en position 2.
Unicité : this compound est unique en raison de la présence à la fois du groupe benzoyle et du groupe cyano, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison améliore son potentiel en tant que composé polyvalent pour diverses applications en chimie médicinale et en science des matériaux .
Applications De Recherche Scientifique
7-Benzoylindolizine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 7-Benzoylindolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the cyano group enhances its binding affinity to certain biological targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indolizine-1-carbonitrile: Another indolizine derivative with a cyano group at a different position.
Indole-2-carboxaldehyde: An indole derivative with a formyl group at the 2-position.
Uniqueness: 7-Benzoylindolizine-3-carbonitrile is unique due to the presence of both the benzoyl and cyano groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
113616-92-5 |
|---|---|
Formule moléculaire |
C16H10N2O |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
7-benzoylindolizine-3-carbonitrile |
InChI |
InChI=1S/C16H10N2O/c17-11-15-7-6-14-10-13(8-9-18(14)15)16(19)12-4-2-1-3-5-12/h1-10H |
Clé InChI |
KIMMNYGETNSDLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=C(N3C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine](/img/structure/B11869072.png)
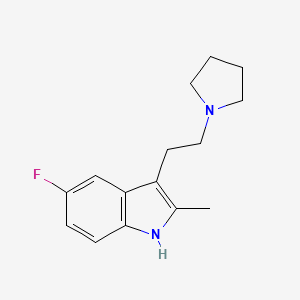

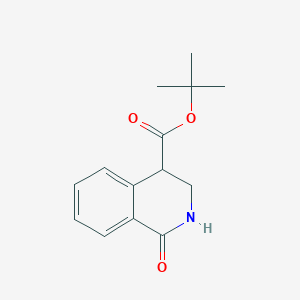
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11869090.png)
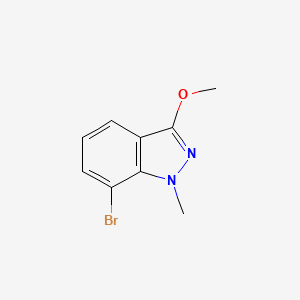
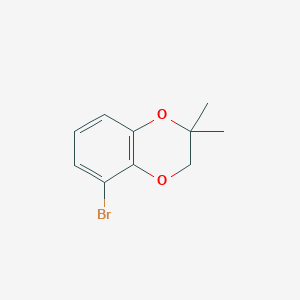
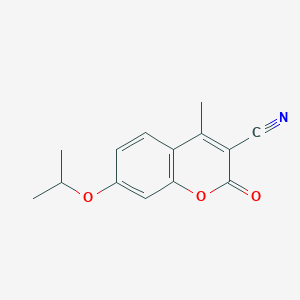


![5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869143.png)
![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
